molecular formula C10H10N2O2 B1526203 (3-(4-Aminophenyl)isoxazol-5-yl)methanol CAS No. 885273-66-5

(3-(4-Aminophenyl)isoxazol-5-yl)methanol

Cat. No.: B1526203
CAS No.: 885273-66-5
M. Wt: 190.2 g/mol
InChI Key: VNXXPOJYMSSBIO-UHFFFAOYSA-N
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Description

(3-(4-Aminophenyl)isoxazol-5-yl)methanol: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of a nitrile oxide with an alkyne in the presence of a catalyst such as copper(I) or ruthenium(II) can yield the desired isoxazole . Another approach involves the condensation of hydroxylamine with β-diketones or their equivalents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications . Additionally, catalyst-free methods have been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Aminophenyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)carboxylic acid.

    Reduction: Formation of (3-(4-Aminophenyl)isoxazol-5-yl)methanamine.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
  • (3-(4-Methylphenyl)isoxazol-5-yl)methanol
  • (3-(4-Nitrophenyl)isoxazol-5-yl)methanol

Uniqueness

(3-(4-Aminophenyl)isoxazol-5-yl)methanol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group can participate in hydrogen bonding, making it a valuable functional group for drug design and development .

Biological Activity

(3-(4-Aminophenyl)isoxazol-5-yl)methanol, with the molecular formula C10H10N2O2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isoxazole ring and a 4-aminophenyl group, which contribute to its pharmacological properties. Research indicates that it exhibits significant anti-inflammatory and anticancer activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The unique structure of this compound includes:

  • An isoxazole ring , which is known for its role in various biological activities.
  • A 4-aminophenyl group , enhancing its binding affinity to biological targets due to the presence of the amino group.

The compound's synthesis typically involves multi-step reactions that can be optimized for yield and purity. The presence of the hydroxymethyl substituent enhances its solubility and reactivity, which are crucial for its biological applications.

The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors. The amino group enhances binding affinity, allowing the compound to modulate biochemical pathways effectively. This modulation can lead to significant therapeutic effects, particularly in cancer and inflammatory diseases.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is essential for developing treatments for chronic inflammatory conditions.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : It has been observed to trigger apoptosis in cancer cell lines, such as those derived from acute myeloid leukemia (AML).
  • Inhibition of Kinase Activity : Similar compounds have been shown to target kinases involved in cancer progression, suggesting that this compound may act on similar pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(3-(4-Bromophenyl)isoxazol-5-yl)methanolC10H8BrNO2Contains bromine, affecting reactivity
(3-(4-Methoxyphenyl)isoxazol-5-yl)methanolC11H11NO3Features a methoxy group, enhancing solubility
(3-(4-Methylphenyl)isoxazol-5-yl)methanolC11H13N2O2Includes a methyl group, influencing steric properties

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound shows potent activity against various cancer cell lines. For instance, studies indicated IC50 values in the low micromolar range for specific cancer types.
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it may inhibit specific signaling pathways associated with tumor growth and metastasis.
  • Toxicology Reports : Preliminary toxicological assessments suggest that this compound exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic index.

Properties

IUPAC Name

[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXXPOJYMSSBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717022
Record name [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-66-5
Record name [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[3-(4-nitro-phenyl)-isoxazol-5-yl]-methanol (300 mg, 1.58 mmol) was placed in a 250-ml Parr reactor flask, to which were added 50 ml of ethanol and 10 wt % Pd/C. The mixture was reacted under 40 psi of hydrogen in the Parr reactor for about 1 hour. The completion of the reaction was confirmed by TLC, and then a filtrate by means of a celite placed was distilled under reduced pressure to obtain a yellow solid compound. This was recrystallized from ethyl acetate/hexane (1:2) to obtain [3-(4-amino-phenyl)-isoxazol-5-yl]-methanol in a yellow solid state.
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300 mg
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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